1-[6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and functional groups such as dimethoxyphenyl and ethylsulfanyl
Preparation Methods
The synthesis of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazino Ring: The triazino ring is typically formed through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents under controlled conditions.
Benzoxazepine Ring Formation: The benzoxazepine ring is synthesized by the reaction of the triazino intermediate with ortho-aminophenol derivatives, followed by cyclization.
Functional Group Introduction: The dimethoxyphenyl and ethylsulfanyl groups are introduced through substitution reactions, using appropriate reagents and catalysts to achieve the desired functionalization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazino ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:
- 1-[6-(2-Chloro-4,5-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 1-[3-(Allylsulfanyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and potential applications. The uniqueness of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[6-(3,4-dimethoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H22N4O4S/c1-5-31-22-23-20-19(24-25-22)15-8-6-7-9-16(15)26(13(2)27)21(30-20)14-10-11-17(28-3)18(12-14)29-4/h6-12,21H,5H2,1-4H3 |
InChI Key |
GGYRFXQSLSNJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4)OC)OC)C(=O)C)N=N1 |
Origin of Product |
United States |
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